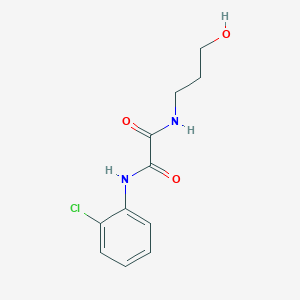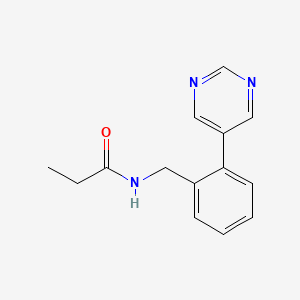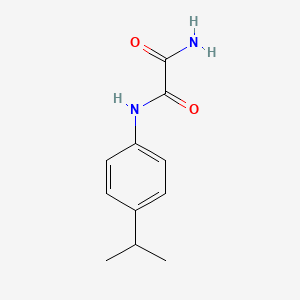
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Descripción general
Descripción
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research.
Aplicaciones Científicas De Investigación
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and papain. These enzymes are involved in various pathological processes, such as cancer progression, inflammation, and autoimmune disorders. This compound has also been found to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Mecanismo De Acción
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide exerts its inhibitory effects on enzymes by binding to the active site and forming a covalent bond with the cysteine residue. This irreversible binding prevents the enzyme from functioning properly and leads to its degradation. This compound also disrupts the membrane integrity of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of cathepsin B, which is involved in the regulation of apoptosis. This compound has also been found to reduce inflammation by inhibiting the activity of inflammatory enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified. Its potent inhibitory activity against enzymes makes it a valuable tool for studying enzyme function and developing new drugs. However, its irreversible binding to enzymes can make it difficult to study their kinetics and mechanism of action. Additionally, its potential toxicity and lack of selectivity for specific enzymes may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-(3-methyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of new enzymes that are inhibited by this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of this compound derivatives with improved selectivity and reduced toxicity could enhance its utility in lab experiments and drug development.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17)/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXSIUDXWJMF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3899541.png)
![(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B3899551.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B3899554.png)
![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3899556.png)
![N-benzyl-N-[(benzyloxy)carbonyl]-4-nitrophenylalaninamide](/img/structure/B3899560.png)



![1-(2-furyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3899601.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3899611.png)
![1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)

![4-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B3899644.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899649.png)